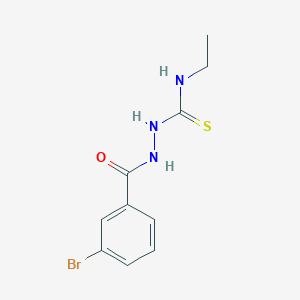

2-(3-bromobenzoyl)-N-ethylhydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of compounds related to 2-(3-bromobenzoyl)-N-ethylhydrazinecarbothioamide often involves heterocyclization of hydrazinecarbothioamides, which are characterized and screened for various activities. These compounds are synthesized through reactions that involve specific reagents and conditions, leading to the formation of targeted chemical structures (Hassan et al., 2015).

Molecular Structure Analysis The molecular structure of related compounds is determined using spectroscopic methods such as IR, 1H, 13C-NMR, and Mass, along with X-ray analyses. These methods help in establishing the molecular geometry, vibrational frequencies, and electronic properties of the compounds, providing insights into their stability and geometry (Genc et al., 2015).

Chemical Reactions and Properties Compounds in this category often undergo various chemical reactions, leading to the formation of different heterocyclic rings. These reactions are characterized using various spectroscopic techniques, which help in understanding the reaction mechanisms and the properties of the resultant compounds (Aly et al., 2018).

Physical Properties Analysis The physical properties, such as crystallinity, melting points, and solubility, are crucial for understanding the behavior of these compounds under different conditions. These properties are often investigated through thermal analyses and crystallography studies, providing valuable information about the stability and reactivity of the compounds (Aabaka et al., 2016).

Chemical Properties Analysis The chemical properties of such compounds include their reactivity towards various reagents, their potential to undergo specific chemical transformations, and their ability to form complexes with metals or other organic molecules. These properties are essential for applications in different fields, including medicinal chemistry and material science (Gulea et al., 2021).

作用機序

Target of Action

The primary target of 2-(3-bromobenzoyl)-N-ethylhydrazinecarbothioamide is Biotin Carboxylase , an enzyme found in Escherichia coli (strain K12) . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell.

Mode of Action

It is believed that the compound interacts with its target, biotin carboxylase, leading to changes in the enzyme’s function

Biochemical Pathways

The biochemical pathways affected by 2-(3-bromobenzoyl)-N-ethylhydrazinecarbothioamide are likely related to fatty acid synthesis and energy production, given the role of Biotin Carboxylase . The downstream effects of this interaction could potentially disrupt these processes, affecting the growth and survival of the bacteria.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3-bromobenzoyl)-N-ethylhydrazinecarbothioamide are currently unknown . These properties would significantly impact the compound’s bioavailability and overall effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of 2-(3-bromobenzoyl)-N-ethylhydrazinecarbothioamide’s action would likely involve disruption of fatty acid synthesis and energy production due to its interaction with Biotin Carboxylase . This could potentially lead to growth inhibition or death of the bacteria.

Safety and Hazards

将来の方向性

The future research directions for “2-(3-bromobenzoyl)-N-ethylhydrazinecarbothioamide” would likely depend on its properties and potential applications. For instance, if it shows promise in medicinal chemistry, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical models .

特性

IUPAC Name |

1-[(3-bromobenzoyl)amino]-3-ethylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3OS/c1-2-12-10(16)14-13-9(15)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,13,15)(H2,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUGYJQOMJJTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC(=O)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386254 |

Source

|

| Record name | 1-[(3-bromobenzoyl)amino]-3-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Bromobenzoyl)amino]-3-ethylthiourea | |

CAS RN |

5626-61-9 |

Source

|

| Record name | 1-[(3-bromobenzoyl)amino]-3-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone](/img/structure/B5128989.png)

![methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5128994.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5129015.png)

![1-{[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5129020.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B5129025.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)

![2-(2-{3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-4-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5129049.png)

![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129058.png)

![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5129064.png)

![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)